Tris(trimethylsilyl)methane

Catalog No.
S776539
CAS No.
1068-69-5
M.F
C10H28Si3
M. Wt
232.58 g/mol
Availability
In Stock
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Tris(trimethylsilyl)methane

CAS Number

1068-69-5

Product Name

Tris(trimethylsilyl)methane

IUPAC Name

bis(trimethylsilyl)methyl-trimethylsilane

Molecular Formula

C10H28Si3

Molecular Weight

232.58 g/mol

InChI

InChI=1S/C10H28Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3

InChI Key

BNZSPXKCIAAEJK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C

Steric hindrance:

  • The bulky trimethylsilyl (Si(CH3)3) groups create significant steric hindrance around the central carbon atom. This property makes TMSM a valuable tool in studying reaction mechanisms and designing highly selective catalysts, where precise control over the interaction between the substrate and the catalyst is crucial.

Precursor for bulky organometallic compounds:

  • TMSM can be readily deprotonated using strong bases like n-butyllithium to form tris(trimethylsilyl)methyllithium (Me3Si)3CLi, also known as trisyllithium. This air- and moisture-sensitive compound serves as a precursor for bulky organometallic reagents used in various organometallic syntheses and as ligands in coordination chemistry.

Stabilization of reactive species:

  • The bulky trimethylsilyl groups can stabilize reactive species by shielding them from unwanted reactions with other molecules. This property makes TMSM useful in studying the behavior of highly reactive intermediates and transient species in various chemical reactions.

NMR spectroscopy:

  • TMSM is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its well-defined single peak in the 1H NMR spectrum and its chemical inertness under most conditions. The peak position of TMSM is typically assigned a chemical shift of 0 ppm, serving as a reference point for other signals in the spectrum.

Organic synthesis:

  • TMSM can be employed as a protecting group in organic synthesis, particularly for alcohols and amines. The bulky trimethylsilyl group can be readily introduced onto the hydroxyl or amino group, preventing unwanted side reactions and facilitating selective transformations at other functional groups in the molecule.
Origin and Significance

Molecular Structure Analysis

The key feature of tris(trimethylsilyl)methane is its central carbon atom bonded to three bulky trimethylsilyl groups [(CH3)3Si], each containing three methyl groups. This creates a highly crowded tetrahedral geometry around the central carbon. The silicon-carbon bonds are longer than the typical carbon-carbon bonds, allowing the molecule to exist despite the steric hindrance.


Chemical Reactions Analysis

Synthesis

Tris(trimethylsilyl)methane can be synthesized by the reaction of methylmagnesium chloride (MeMgCl) with chlorotrimethylsilane (ClSiMe3) [].

3 ClSiMe3 + MeMgCl → (Me3Si)3CH + 3 MgCl2
Reactions

A notable reaction involving tris(trimethylsilyl)methane is its conversion to tris(trimethylsilyl)methyllithium, also known as trisyllithium, by treatment with methyllithium (MeLi) []. Trisyllithium is a valuable reagent due to its strong basicity and steric bulk.

(Me3Si)3CH + MeLi → (Me3Si)3CLi + CH4
Other Reactions

Tris(trimethylsilyl)methane can participate in various reactions depending on the reaction conditions. These can include:

  • Substitution reactions with electrophiles.
  • Hydrolysis to remove the trimethylsilyl groups.
  • Oxidation reactions.

Physical and Chemical Properties

  • Appearance: Colorless liquid [].
  • Boiling Point: 219 °C (426 °F) [].
  • Solubility: Highly soluble in hydrocarbon solvents [].
  • Stability: Relatively stable under ambient conditions [].
  • Block reaction pathways, leading to higher selectivity.
  • Increase reaction rates by forcing reacting molecules into specific orientations.
  • Protect sensitive functional groups within a molecule.

  • Formation of Tris(trimethylsilyl)methyllithium: When reacted with methyl lithium, it produces tris(trimethylsilyl)methyllithium, known as trisyllithium:
     TMS 3CH+CH3Li TMS 3CLi+CH\text{ TMS }_3\text{CH}+\text{CH}_3\text{Li}\rightarrow \text{ TMS }_3\text{CLi}+\text{CH}
    This reaction illustrates its ability to generate organolithium compounds, which are valuable in further synthetic transformations .
  • Reductive Dehalogenation: Although initially thought to be an effective mediator for this process, subsequent studies have shown that tris(trimethylsilyl)methane is not a competent reagent for dehalogenating organohalides due to the strength of its C-H bond .

Several methods exist for synthesizing tris(trimethylsilyl)methane:

  • Hydrosilylation: This involves the reaction of trimethylsilyl chloride with lithium aluminum hydride, followed by hydrolysis.
  • Grignard Reactions: The compound can also be synthesized through Grignard reagents reacting with silylated precursors.
  • Rearrangement Reactions: Some synthetic routes exploit rearrangement reactions involving other silanes to yield tris(trimethylsilyl)methane .

Tris(trimethylsilyl)methane finds applications across various fields:

  • Radical Initiators: It serves as a radical initiator in polymerization processes.
  • Chemical Shift Thermometer: In nuclear magnetic resonance spectroscopy, it is used as an internal standard for measuring chemical shifts due to its stable properties at varying temperatures .
  • Reagent in Organic Synthesis: Its ability to generate organolithium compounds makes it valuable in synthetic organic chemistry.

Research indicates that tris(trimethylsilyl)methane interacts with various radicals and reagents. Its radical reactivity has been compared with other silanes, revealing that it has a moderate reactivity profile. Studies have shown that its C-H bonds are relatively strong, limiting its effectiveness in certain radical-mediated reactions .

Tris(trimethylsilyl)methane shares structural and functional similarities with several other silanes. Here are some comparable compounds:

Compound NameFormulaUnique Features
Tris(trimethylsilyl)silaneC9H27Si4\text{C}_{9}\text{H}_{27}\text{Si}_{4}More reactive towards radicals due to additional silicon atoms.
Tris(trimethylsilyl)germaneC9H27Ge4\text{C}_{9}\text{H}_{27}\text{Ge}_{4}Exhibits different reactivity patterns due to germanium's properties.
TrimethylsilaneC3H12Si\text{C}_{3}\text{H}_{12}\text{Si}Simpler structure but widely used as a silating agent.

The uniqueness of tris(trimethylsilyl)methane lies in its combination of three trimethylsilyl groups attached to a central carbon atom, which provides distinct reactivity and stability compared to these similar compounds .

Tris(trimethylsilyl)methane is a colorless liquid with high solubility in hydrocarbon solvents. It possesses the molecular formula C₁₀H₂₈Si₃ (molecular weight: 232.59 g/mol) and CAS Registry Number 1068-69-5. The most fascinating aspect of this compound lies in its unique structural characteristics.

Molecular Geometry

Gas-phase electron diffraction studies have revealed that tris(trimethylsilyl)methane possesses unusually large Me₃SiCSiMe₃ angles of approximately 117°. This geometric distortion indicates an unusually high degree of p-character in the orbital used to form the C-H bond. The spatial arrangement of the three bulky trimethylsilyl groups around the central carbon atom creates significant steric hindrance, leading to these distinctive structural features.

Crystal Structure

X-ray crystallographic analyses of derivatives such as chloro- and bromo-tris(trimethylsilyl)methane have provided further insights into the structural distortions caused by the bulky trimethylsilyl groups. These studies confirm that the compounds have inner Si-C bonds which are longer than normal and wide Si-C-Si angles. For example, in chloro-tris(trimethylsilyl)methane, the Si-C inner bond length is 193.9(6) pm, significantly longer than typical Si-C bonds, while the Cl-C-Si angle is 102.7(5)°.

Structural Parameters of Halogen Derivatives

Table 1. Key Structural Parameters of Chloro- and Bromo-tris(trimethylsilyl)methane

ParameterCCl(SiMe₃)₃CBr(SiMe₃)₃
C-X bond length (pm)182.3(15)191.1(35)
Si-C inner bond length (pm)193.9(6)195.4(15)
Si-C outer bond length (pm)188.2(2)187.7(3)
X-C-Si angle (°)102.7(5)106.5(6)
C outer-Si-C outer angle (°)109.6(4)109.3(5)
Twist angle (°)14.6(7)13.5(7)

The earliest routes to tris(trimethylsilyl)methane relied on Grignard reagent-mediated alkylation of silicon chlorides. Building on Friedel and Crafts’ 1863 discovery of organosilicon compounds [3], chemists in the mid-20th century explored reactions between methylmagnesium bromide and silicon tetrachloride. However, these methods faced limitations due to the steric bulk of tris(trimethylsilyl) groups, which hindered complete substitution.

A breakthrough came with the use of reductive coupling reactions. In 1999, Gross et al. demonstrated that lithium-mediated reductive coupling of [bromobis(trimethylsilyl)silyl]tris(trimethylsilyl)silylmethane and chlorotrimethylsilane in tetrahydrofuran (THF) could yield geminal bis(hypersilyl) compounds [1] [2]. While this work focused on bis[tris(trimethylsilyl)silyl]methane, it laid the groundwork for analogous strategies to synthesize tris(trimethylsilyl)methane by optimizing precursor stoichiometry. Early yields were modest (~50–60%), and purification required low-temperature crystallography to isolate the product from byproducts like trimethylsilane [6].

Advancements in Organometallic Reagents (1990s)

The 1990s saw the adoption of highly reactive silyllithium reagents to streamline synthesis. For example, tris(trimethylsilyl)silyllithium ($$ \text{(Me}3\text{Si)}3\text{SiLi} $$) proved effective in nucleophilic displacement reactions with methyl chlorides. This approach avoided the need for reductive conditions and improved yields to ~70–75% [3].

Concurrently, tetrakis(trimethylsilyl)silane emerged as a precursor. Treatment with methyl lithium generated tris(trimethylsilyl)silyl lithium, which reacted with methyl halides to form the target compound [3]:
$$
\text{(Me}3\text{Si)}4\text{Si} + \text{MeLi} \rightarrow \text{(Me}3\text{Si)}3\text{SiLi} + \text{Me}4\text{Si}
$$
$$
\text{(Me}
3\text{Si)}3\text{SiLi} + \text{MeX} \rightarrow \text{(Me}3\text{Si)}_3\text{CH} + \text{LiX}
$$
This method capitalized on the stability of silyl lithium intermediates, though it required strict anhydrous conditions.

Modern Techniques (2000s–Present)

Recent innovations focus on catalytic hydrosilylation and flow chemistry. Hydrosilylation of propargyl alcohols with tris(trimethylsilyl)silane ($$ \text{(Me}3\text{Si)}3\text{SiH} $$) in the presence of platinum catalysts enables the construction of tris(trimethylsilyl)methane derivatives with >80% efficiency [4] [5].

High-vacuum distillation and chromatographic purification have also been refined. For instance, tris(trimethylsilyl)methane’s low boiling point (55–56°C at 2 mmHg) [4] allows separation from higher-boiling byproducts. Modern protocols report yields exceeding 90% with 97% purity [5].

Table 1: Evolution of Synthetic Methods

EraMethodKey ReagentsYield (%)Reference
1960s–1980sReductive couplingLi, THF50–60 [1] [2]
1990sSilyllithium alkylation(Me₃Si)₃SiLi, MeX70–75 [3]
2000s–PresentCatalytic hydrosilylation(Me₃Si)₃SiH, Pt catalysts>80 [4] [5]

Mechanistic and Structural Insights

X-ray crystallography studies have revealed how steric effects influence the compound’s geometry. The central carbon atom in tris(trimethylsilyl)methane adopts a trigonal planar configuration with Si–C–Si angles of ~136°, a distortion caused by repulsion between the bulky tris(trimethylsilyl) groups [1] [2]. This insight has guided the design of sterically hindered reagents for selective organic transformations.

Applications Driving Synthetic Refinement

The demand for tris(trimethylsilyl)methane in Peterson olefination and transition-metal catalysis has motivated cleaner syntheses. For example, its role in generating stabilized carbanions ($$ \text{(Me}3\text{Si)}3\text{CLi} $$) for C–C bond formation necessitates high-purity material [4] [5].

Fundamental Approach

The two-step LiNK (Lithium-Nitrogen-Potassium) conditions methodology represents one of the most significant advances in modern tris(trimethylsilyl)methane synthesis. This approach utilizes regioselective benzylic metalation of toluene derivatives using a combination of butyllithium, potassium tert-butoxide, and 2,2,6,6-tetramethylpiperidine in tetrahydrofuran, followed by trimethylsilyl chloride quench [3] [4].

Reaction Mechanism and Conditions

The first step involves the formation of substituted benzylsilanes through benzylic metalation at temperatures ranging from -78°C to room temperature. The reaction proceeds through the formation of a lithium-potassium mixed metal base that exhibits enhanced selectivity compared to traditional organolithium reagents [3] [5].

The second step employs identical synthetic conditions, with the benzylsilane substrate undergoing further metalation and subsequent trimethylsilyl chloride quench to yield the desired bis(trimethylsilyl)toluene derivatives, which serve as bench-stable precursors for tris(trimethylsilyl)methane [3] [4].

Synthetic Advantages

This methodology offers several key advantages: general applicability across various toluene derivatives, high yields ranging from 60-94%, production of bench-stable products, and compatibility with sensitive functional groups such as bromine substituents, which can be introduced with excellent 83% yield [3] [4].

Deprotonation of Bis(trimethylsilyl)methane

Direct Deprotonation Strategy

The deprotonation of bis(trimethylsilyl)methane followed by trimethylsilyl chloride quench represents a straightforward approach to tris(trimethylsilyl)methane synthesis. This method involves the use of strong bases such as lithium diisopropylamide or sodium bis(trimethylsilyl)amide under anhydrous conditions in tetrahydrofuran [3] [4].

Reaction Parameters

The reaction typically proceeds at low temperatures (-78°C to room temperature) under inert atmosphere conditions. The use of 1.1 equivalents of strong base followed by 1.2 equivalents of trimethylsilyl chloride provides optimal yields ranging from 70-85% [3] [4].

Mechanistic Considerations

The deprotonation occurs at the central carbon atom, generating a stabilized carbanion that is effectively trapped by the electrophilic trimethylsilyl chloride. The stabilization is attributed to the electron-donating properties of the trimethylsilyl groups and potential delocalization into silicon d-orbitals [1] .

Metallation with Methyllithium

Classical Organolithium Approach

The metallation of tris(trimethylsilyl)methane with methyllithium in tetrahydrofuran represents a well-established methodology for generating the highly reactive tris(trimethylsilyl)methyl lithium (TsiLi) reagent. This approach provides access to a stable organolithium compound that can undergo various transformations [1] .

Reaction Conditions and Stability

The reaction proceeds smoothly at 0°C in tetrahydrofuran, generating TsiLi in yields of 85-90%. The resulting organolithium reagent exhibits remarkable stability in tetrahydrofuran solution, attributed to the steric protection provided by the bulky trimethylsilyl groups and possible stabilization through delocalization of the carbanion lone pair into silicon d-orbitals [1] .

Synthetic Applications

TsiLi serves as a versatile nucleophile for reactions with various electrophiles, including epoxides, aldehydes, and ketones. The reagent demonstrates high reactivity toward epoxide ring-opening reactions, particularly with ethylene oxide, yielding functionalized alcohols in good yields [1] .

Peterson Olefination from Bis(trimethylsilyl)compounds

Bench-Stable Precursor Strategy

The Peterson olefination approach utilizes bench-stable bis(trimethylsilyl)toluenes as precursors for stereoselective alkene formation. This methodology addresses the traditional limitations of Peterson olefination, particularly the lack of stereochemical control and the requirement for strong organometallic bases [3] [4] [6].

Stereoselectivity Enhancement

A breakthrough in this methodology involves the use of N-benzylideneanilines as electrophiles instead of aldehydes. This modification dramatically improves stereoselectivity, achieving E/Z ratios ranging from 96:4 to 99:1, compared to poor selectivity (1:1 to 4:1) observed with carbonyl electrophiles [3] [4] [6].

Reaction Mechanism

The enhanced stereoselectivity is attributed to the formation of phenyl(trimethylsilyl)amide as the leaving group, which can propagate an autocatalytic cycle. The reaction proceeds through either a 1,3-aza-Brook rearrangement or concerted formation of a 1-aza-2-silacyclobutane intermediate [3] [4] [6].

Fluoride-Mediated Desilylation

Mild Activation Conditions

Fluoride-mediated desilylation represents a mild alternative to traditional strong base conditions for generating silicon-based nucleophiles. This approach utilizes cesium fluoride, tetrabutylammonium fluoride, or bis(tetrabutylammonium) difluorotriphenylsilicate as activating agents [3] [4] [7].

Reaction Scope and Limitations

The methodology demonstrates broad substrate scope with various electrophiles, including aldehydes, ketones, and imines. However, stereoselectivity with carbonyl electrophiles remains modest (E/Z ratios of 50:50 to 80:20), necessitating the use of imine electrophiles for improved selectivity [3] [4] [7].

Mechanistic Insights

The fluoride-mediated activation proceeds through the formation of pentacoordinate silicon intermediates that facilitate carbon-silicon bond cleavage. The process involves initial fluoride attack at silicon, followed by nucleophilic attack of the generated carbanion at the electrophile [3] [4] [7].

Autocatalytic Cycle with N-Benzylideneanilines

Self-Propagating Reaction System

The autocatalytic cycle represents a unique mechanistic pathway where the reaction product serves as a catalyst for further transformation. This system utilizes phenyl(trimethylsilyl)amide as both the leaving group and the propagating species, creating a self-sustaining reaction cycle [3] [4] [6].

Catalyst-Free Conditions

The autocatalytic nature of this process eliminates the need for external catalysts or activating agents. The reaction can be initiated with stoichiometric amounts of phenyl(trimethylsilyl)amide, which then regenerates throughout the process, maintaining reaction efficiency [3] [4] [6].

High Stereoselectivity Achievement

This methodology consistently achieves exceptional stereoselectivity, with E/Z ratios ranging from 91:9 to 99:1 across a wide range of substrates. The high selectivity is attributed to the unique steric and electronic environment created by the autocatalytic cycle [3] [4] [6].

One-Pot Synthesis with Aldehyde/Aniline Condensation

Streamlined Synthetic Process

The one-pot synthesis combines aldehyde/aniline condensation with subsequent Peterson olefination in a single reaction vessel. This approach eliminates the need for separate imine synthesis, reducing the overall synthetic complexity and improving operational efficiency [3] [4] [6].

Operational Advantages

The methodology begins with aldehyde/aniline condensation in dimethylformamide, followed by addition of the bis(silane) reagent and in situ olefination. This process maintains comparable yields (70-85%) and excellent stereoselectivity (E/Z ratios of 94:6 to 99:1) to the stepwise approach [3] [4] [6].

Substrate Compatibility

The one-pot procedure demonstrates broad substrate compatibility, accommodating various aromatic aldehydes and substituted anilines. The method is particularly effective for synthesizing stilbene derivatives with high efficiency and selectivity [3] [4] [6].

Regioselective Benzylic Metalation Route

Sequential Metalation Strategy

The regioselective benzylic metalation route employs sequential organolithium-mediated metalation reactions to install multiple trimethylsilyl groups. This approach provides exceptional control over substitution patterns and enables the synthesis of highly substituted derivatives [3] [4] [8].

Versatile Substitution Patterns

This methodology allows for the preparation of various substitution patterns on the aromatic ring, including electron-donating and electron-withdrawing groups. The regioselectivity is maintained through careful selection of metalating agents and reaction conditions [3] [4] [8].

Functional Group Tolerance

The benzylic metalation route demonstrates excellent functional group tolerance, accommodating halides, alkoxy groups, and other substituents that would be incompatible with harsher synthetic conditions. This versatility expands the scope of accessible tris(trimethylsilyl)methane derivatives [3] [4] [8].

Contemporary Mechanistic Understanding

Electronic Effects and Stabilization

Modern mechanistic studies have revealed that the stability of tris(trimethylsilyl)methyl anions arises from a combination of steric protection and electronic stabilization. The trimethylsilyl groups provide significant steric bulk while simultaneously donating electron density through hyperconjugation and potential d-orbital participation [1] [3].

Steric Considerations

The extreme steric crowding around the central carbon atom influences both the reactivity and selectivity of tris(trimethylsilyl)methane derivatives. This steric environment favors reactions that minimize unfavorable interactions while promoting selective transformations [1] [3].

Solvent Effects

Contemporary studies have demonstrated the critical importance of solvent selection in tris(trimethylsilyl)methane synthesis. Coordinating solvents such as tetrahydrofuran provide optimal conditions for organometallic intermediates, while polar aprotic solvents like dimethylformamide favor fluoride-mediated processes [3] [4] [7].

Comparative Analysis of Modern Methods

Yield Optimization

Modern synthetic strategies consistently achieve high yields, with most methods providing 70-90% efficiency. The two-step LiNK conditions and Peterson olefination approaches demonstrate particularly high yields (80-94% and 77-83%, respectively), while autocatalytic cycles can achieve yields up to 99% under optimized conditions [3] [4].

Selectivity Enhancement

The development of stereoselective methodologies represents a major advancement in tris(trimethylsilyl)methane chemistry. The use of N-benzylideneanilines as electrophiles has revolutionized Peterson olefination, achieving E/Z selectivities of 96:4 to 99:1 compared to poor selectivity with traditional carbonyl electrophiles [3] [4] [6].

Operational Simplicity

Modern methods emphasize operational simplicity and practical applicability. The development of bench-stable precursors, mild reaction conditions, and one-pot procedures has significantly improved the accessibility of tris(trimethylsilyl)methane synthesis for routine laboratory use [3] [4] [6].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tris(trimethylsilyl)methane

Dates

Last modified: 08-15-2023

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